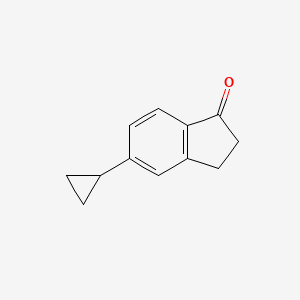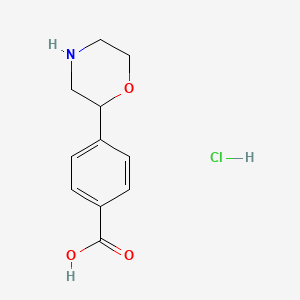
4-(Morpholin-2-yl)benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Morpholin-2-yl)benzoic acid hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis of this compound. Morpholine derivatives are known for their biological significance and potential pharmacological activities .
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines is described as a green approach, utilizing electrochemical oxidation in the presence of arenesulfinic acids . Another synthesis method involves the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines to produce hexahydro-4-aza-s-indacene derivatives . These methods highlight the versatility of morpholine in chemical reactions and its ability to form complex structures.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite complex. For example, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a compound with a planar benzoxaborole fragment . This indicates that morpholine can participate in reactions to form heterocyclic compounds with potentially interesting structural motifs.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. The electrochemical synthesis mentioned earlier involves a Michael type addition reaction followed by an EC mechanism . Additionally, the oligomerization between 4-(1-ethyl-1-propenyl)morpholine and benzylideneanilines involves a conrotatory cyclization of an intermediate pentadienyl cation . These reactions demonstrate the reactivity of morpholine-containing compounds and their ability to form diverse chemical structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed, the properties of related compounds can be inferred. For instance, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride involves hydrolysis, and the product is characterized by 1H NMR spectrometry, indicating the importance of spectroscopic methods in analyzing such compounds . Additionally, morpholin-2-yl-phosphinic acids have been evaluated for their pharmacological properties, suggesting that morpholine derivatives can interact with biological receptors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
4-(Morpholin-2-yl)benzoic acid hydrochloride is an important intermediate for the synthesis of biologically active heterocyclic compounds. The compound, in its structural form, presents a morpholine ring adopting a chair conformation, which is crucial in stabilizing the structure through various hydrogen bonds (Mazur, Pitucha & Rzączyńska, 2007). Additionally, (E)-4-morpholine-2-butenoic acid hydrochloride, a derivative of morpholine, has been synthesized and characterized, showing its potential for various scientific applications (Qiu Fang-li, 2012).
Chemical Reactivity and Applications in Synthesis
The reactivity of morpholine hydrochloride in synthesizing moroxydine hydrochloride has been studied, revealing its crucial role in influencing the synthesis process and final yield of the compound (Wang Zhi-zhong, 2005). Morpholine's participation in forming cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures in salts also highlights its significance in creating complex structural frameworks (Smith & Lynch, 2016).
Chemical Interaction and Biological Activity
Morpholine derivatives have been studied for their antibacterial activities, showcasing the potential of morpholine-based compounds in biological applications. For instance, 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides have demonstrated antibacterial properties, indicating the applicability of morpholine derivatives in developing new therapeutic agents (Isakhanyan et al., 2014). Furthermore, the reaction of o-formylphenylboronic acid with morpholine leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole emphasizes the chemical versatility and potential utility of morpholine in synthesizing novel compounds with unique properties (Sporzyński et al., 2005).
Safety and Hazards
The safety information available for 4-(Morpholin-2-yl)benzoic acid hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .
Eigenschaften
IUPAC Name |
4-morpholin-2-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKBONWVLMJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)
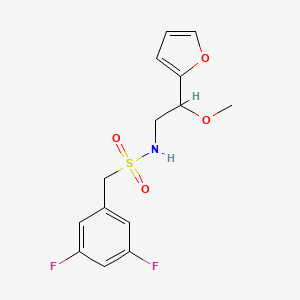

![2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540455.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2540457.png)

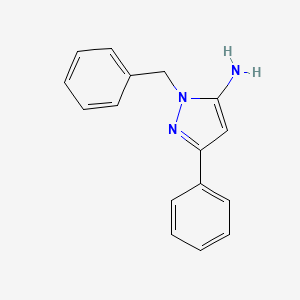

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)
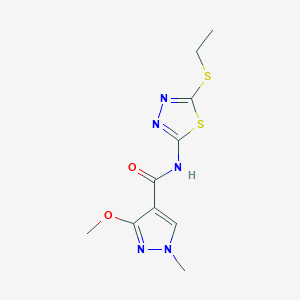
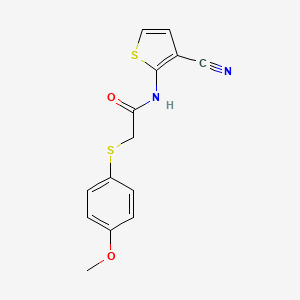
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)
